molecular formula C8H8INO B13444462 2'-Amino-2-iodoacetophenone

2'-Amino-2-iodoacetophenone

Cat. No.: B13444462
M. Wt: 261.06 g/mol
InChI Key: FZPGNHNGDZWVTA-UHFFFAOYSA-N
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Description

2’-Amino-2-iodoacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an amino group and an iodine atom attached to the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2-iodoacetophenone typically involves the iodination of 2’-aminoacetophenone. One common method is the reaction of 2’-aminoacetophenone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 2’-Amino-2-iodoacetophenone can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2’-Amino-2-iodoacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include 2’-amino-2-azidoacetophenone or 2’-amino-2-thioacetophenone.

    Oxidation Reactions: Products include 2’-nitro-2-iodoacetophenone or 2’-nitroso-2-iodoacetophenone.

    Reduction Reactions: Products include 2’-amino-2-iodo-1-phenylethanol.

Scientific Research Applications

2’-Amino-2-iodoacetophenone has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs with anticancer or antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2’-Amino-2-iodoacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2’-Amino-5-bromo-3-iodoacetophenone: Similar in structure but with a bromine atom instead of an iodine atom.

    2’-Amino-2-chloroacetophenone: Contains a chlorine atom instead of iodine.

    2’-Amino-2-fluoroacetophenone: Contains a fluorine atom instead of iodine.

Uniqueness: 2’-Amino-2-iodoacetophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

1-(2-aminophenyl)-2-iodoethanone

InChI

InChI=1S/C8H8INO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5,10H2

InChI Key

FZPGNHNGDZWVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CI)N

Origin of Product

United States

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